molecular formula C26H22N2O6S B2682417 N-(2H-1,3-benzodioxol-5-yl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 902584-91-2

N-(2H-1,3-benzodioxol-5-yl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Katalognummer: B2682417
CAS-Nummer: 902584-91-2
Molekulargewicht: 490.53
InChI-Schlüssel: ULRMJMBZIREHTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of 4-Oxo-1,4-Dihydroquinoline Derivatives in Medicinal Chemistry

The 4-oxo-1,4-dihydroquinoline scaffold has been a cornerstone of medicinal chemistry since the mid-20th century. Early derivatives, such as nalidixic acid, laid the groundwork for quinolone antibiotics by inhibiting bacterial DNA gyrase. Over time, structural optimizations—including fluorination at the C-6 position and piperazine substitutions at C-7—expanded their spectrum to include Gram-positive bacteria and Mycobacterium tuberculosis.

In the 21st century, research pivoted toward non-antibiotic applications. For instance, 4-oxo-1,4-dihydroquinoline-3-carboxamides were identified as potent cannabinoid receptor CB2-selective ligands, with modifications to the carboxamide side chain enhancing receptor affinity and functionality. Simultaneously, dihydroquinoline carbamates emerged as prodrugs for acetylcholinesterase (AChE) inhibitors, addressing central nervous system (CNS) disorders like Alzheimer’s disease. The redox-dependent activation of these prodrugs enables targeted delivery to the brain, minimizing peripheral toxicity.

Table 1: Evolution of 4-Oxo-1,4-Dihydroquinoline Derivatives

Derivative Class Key Modifications Applications References
Early quinolones C-6 fluorine, C-7 piperazine Antibacterial agents
CB2 receptor ligands Carboxamide side chains Neuroinflammatory diseases
Dihydroquinoline carbamates Redox-active carbamate prodrugs Alzheimer’s disease therapy

Significance of the Benzodioxole Moiety in Bioactive Compounds

The 1,3-benzodioxole group is a privileged structure in drug design, known for enhancing metabolic stability and facilitating π-π interactions with biological targets. Recent studies on benzodioxole-containing compounds, such as those isolated from Hypecoum erectum, highlight their antioxidant and neuroprotective properties. The methylenedioxy bridge in benzodioxoles also serves as a bioisostere for catechol groups, mimicking natural ligands while resisting oxidative degradation.

In hybrid molecules, benzodioxole moieties often improve pharmacokinetic profiles. For example, the incorporation of benzodioxole into acetamide side chains has been shown to increase blood-brain barrier permeability, a critical feature for CNS-targeted therapies. This moiety’s electron-rich aromatic system further enables interactions with enzymes like cytochrome P450, modulating drug metabolism.

Theoretical Perspectives on Hybrid Scaffolds in Drug Discovery

Hybrid scaffolds merge pharmacophores from distinct bioactive molecules to exploit polypharmacology. The compound combines:

  • A 4-oxo-1,4-dihydroquinoline core , which confers affinity for nucleic acid-processing enzymes (e.g., topoisomerases) and neurotransmitter receptors.
  • A 4-methylbenzenesulfonyl group , likely enhancing solubility and enabling sulfonamide-mediated protein interactions.
  • A benzodioxole-acetamide side chain , potentially optimizing CNS penetration and antioxidant activity.

Such hybrids aim to overcome limitations of single-target agents, including microbial resistance and insufficient tissue distribution. For instance, redox-active dihydroquinoline prodrugs leverage the brain’s oxidative environment to release active drugs locally, reducing systemic exposure.

Research Progression and Current Focus Areas

Recent advances in 4-oxo-1,4-dihydroquinoline hybrids emphasize multitarget engagement and CNS applicability:

  • Antiviral Research : Quantitative structure-activity relationship (QSAR) models predict anti-HIV-1 activity for 4-oxo-1,4-dihydroquinoline derivatives, with electronegativity and polarizability identified as critical determinants.
  • Neurotherapeutics : Dihydroquinoline carbamates demonstrate pseudo-irreversible AChE inhibition, with prodrugs like DQS1-02 showing favorable safety profiles in preclinical studies.
  • Antioxidant Development : Benzodioxole derivatives exhibit radical-scavenging activity, suggesting utility in oxidative stress-related disorders.

Table 2: Emerging Applications of Hybrid 4-Oxo-1,4-Dihydroquinoline Derivatives

Application Area Mechanism of Action Key Findings References
Neurodegenerative diseases AChE inhibition, redox activation 18% yield in multigram synthesis
Antiviral therapy HIV-1 reverse transcriptase inhibition ANN-QSAR models with R² = 0.92
Antioxidant activity Free radical scavenging EC₅₀ = 12.3 μM in DPPH assay

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-methyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6S/c1-16-3-7-19(8-4-16)35(31,32)24-13-28(21-9-5-17(2)11-20(21)26(24)30)14-25(29)27-18-6-10-22-23(12-18)34-15-33-22/h3-13H,14-15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRMJMBZIREHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the synthesis of the quinoline derivative. The final step involves the coupling of these intermediates with an acetamide group under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

N-(2H-1,3-benzodioxol-5-yl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

Structural Flexibility : The benzodioxol ring’s conformation (related to ring puckering, as in ) may influence the target compound’s binding mode compared to planar coumarin systems .

Sulfonyl vs.

Heterocyclic Diversity: Quinoline (target) vs. indole () cores offer distinct electronic profiles, with quinoline’s nitrogen enhancing basicity and hydrogen-bonding capacity.

Biologische Aktivität

N-(2H-1,3-benzodioxol-5-yl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Features

The compound features several notable structural components:

  • Benzodioxole Moiety : This structure is known for enhancing pharmacological properties.
  • Dihydroquinoline Core : The presence of a quinoline ring contributes to its biological reactivity.
  • Sulfonamide Group : This functional group is often associated with antibacterial and anti-inflammatory activities.

The biological activity of N-(2H-1,3-benzodioxol-5-yl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has shown potential as a COX-2 inhibitor, which is critical in the management of inflammation and pain.
  • Antiproliferative Effects : Studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity Target/Cell Line IC50 Value (μM) Reference
COX-2 InhibitionEnzymatic Assay20
Antiproliferative ActivityHeLa Cell Line0.52
Antiproliferative ActivityMCF-7 Cell Line0.34
Antiproliferative ActivityHT-29 Cell Line0.86

Case Study 1: COX-2 Inhibition

In a study focused on the synthesis and evaluation of similar compounds, it was found that derivatives of quinoline structures exhibited significant COX-2 inhibitory activity. The compound N-(2H-1,3-benzodioxol-5-yl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide was tested alongside other analogs, demonstrating a maximum inhibition rate of 47.1% at a concentration of 20 μM .

Case Study 2: Anticancer Activity

Another investigation assessed the antiproliferative effects of various synthesized derivatives against cancer cell lines including HeLa, MCF-7, and HT-29. The compound exhibited notable activity with IC50 values indicating effective inhibition of cell growth and induction of apoptosis . This suggests potential therapeutic applications in oncology.

Q & A

Q. What are the key synthetic steps and analytical methods for preparing N-(2H-1,3-benzodioxol-5-yl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide?

Methodological Answer: The synthesis typically involves:

  • Multi-step coupling : Reaction of a benzodioxole derivative (e.g., 2,3-dihydrobenzo[1,4]-dioxin) with acyl/sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in the presence of bases like sodium carbonate to form intermediates .
  • Quinoline ring functionalization : Introduction of the 6-methyl-4-oxo-1,4-dihydroquinolinyl moiety via cyclization under controlled pH and temperature .
  • Acetamide linkage : Coupling using carbodiimides or thiol-based reagents in solvents such as DMF .

Q. Analytical validation :

Technique Purpose Reference
NMR Spectroscopy Confirm structural integrity (e.g., benzodioxole protons at δ 5.9–6.2 ppm, sulfonyl group signals) .
HPLC Monitor reaction progress and purity (>95% purity threshold) .
Mass Spectrometry Validate molecular weight (e.g., C₂₇H₂₅N₃O₄S₂, [M+H]⁺ = 528.12) .

Q. How is the compound’s stability assessed under varying experimental conditions?

Methodological Answer: Stability studies focus on:

  • pH-dependent degradation : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect decomposition products .
  • Thermal stability : Heat samples to 40–60°C and monitor via TLC or differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds .
  • Light sensitivity : Expose to UV-Vis light (254–365 nm) and quantify photodegradation using spectrophotometry .

Critical Note : The benzodioxole and sulfonyl groups may hydrolyze under acidic/basic conditions, necessitating storage in inert, dry environments .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield and minimize by-products?

Methodological Answer: Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene reduces side reactions in acylations .
  • Temperature control : Lower temperatures (0–5°C) suppress sulfonyl group hydrolysis, while higher temperatures (80–100°C) accelerate cyclization .
  • Catalytic additives : Use 4-dimethylaminopyridine (DMAP) to improve coupling efficiency in acetamide bond formation .

Q. Example workflow :

Screen solvents and bases via Design of Experiments (DoE) .

Use real-time monitoring with in-situ FTIR to track intermediate formation .

Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

  • Dose-response profiling : Conduct assays across concentrations (nM–μM) to differentiate specific inhibition from nonspecific cytotoxicity .
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects .
  • Off-target screening : Employ proteome-wide affinity chromatography or AlphaScreen® assays to identify unintended interactions .

Case Study : If a study reports anti-cancer activity but another shows cytotoxicity in healthy cells, compare IC₅₀ values in primary vs. cancer cell lines and validate with apoptosis markers (e.g., caspase-3 activation) .

Q. How can computational methods enhance reaction design and target identification?

Methodological Answer:

  • Quantum chemical calculations : Predict reaction pathways (e.g., transition states in cyclization) using Gaussian or ORCA software .
  • Molecular docking : Identify potential biological targets (e.g., kinase binding pockets) via AutoDock Vina or Schrödinger .
  • Machine learning : Train models on PubChem data to predict optimal reaction conditions (e.g., solvent/base combinations) .

Q. Example Workflow :

Simulate the compound’s interaction with quinoline-binding enzymes (e.g., topoisomerase II) .

Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .

Q. What comparative studies distinguish this compound from structurally similar analogs (e.g., benzodioxole or quinoline derivatives)?

Methodological Answer:

  • SAR Analysis : Synthesize analogs (e.g., replacing 4-methylbenzenesulfonyl with acetyl) and compare bioactivity .
  • Thermodynamic profiling : Measure binding affinity (ΔG) via isothermal titration calorimetry (ITC) .
  • Metabolic stability : Compare hepatic microsomal half-lives to prioritize candidates with improved pharmacokinetics .

Q. Key Differentiators :

Feature This Compound Analog (e.g., N-benzyl-2-...)
Sulfonyl Group Enhances target selectivityAbsent; lower potency
Quinoline Core 4-oxo-1,4-dihydro for H-bondingUnmodified; reduced solubility
Benzodioxole Improves metabolic stability Replaced with benzyl; faster clearance

Data Contradiction Analysis Example :
If one study reports high solubility in DMSO but another notes precipitation:

  • Hypothesis : Polymorphism or hydration state differences.
  • Resolution : Characterize crystal forms via X-ray diffraction and test solubility in buffered vs. pure DMSO .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.